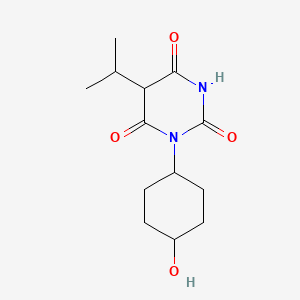
1-(4-Hydroxycyclohexyl)-5-isopropylbarbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxycyclohexyl)-5-isopropylbarbituric acid is a barbiturate derivative known for its unique chemical structure and potential applications in various fields of science. Barbiturates are a class of drugs that act as central nervous system depressants and are used for their sedative and anesthetic properties. The compound’s structure includes a cyclohexyl ring with a hydroxy group and an isopropyl group attached to a barbituric acid core.
Méthodes De Préparation
The synthesis of 1-(4-Hydroxycyclohexyl)-5-isopropylbarbituric acid typically involves the following steps:
Cyclohexanone Reaction: The starting material, cyclohexanone, undergoes a reaction with a suitable reagent to introduce the hydroxy group at the 4-position.
Barbituric Acid Formation: The final step involves the condensation of the modified cyclohexanone with urea and malonic acid derivatives under acidic or basic conditions to form the barbituric acid core.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1-(4-Hydroxycyclohexyl)-5-isopropylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Condensation: The barbituric acid core can participate in condensation reactions to form more complex structures.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Hydroxycyclohexyl)-5-isopropylbarbituric acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex barbiturate derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential use as a sedative or anesthetic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(4-Hydroxycyclohexyl)-5-isopropylbarbituric acid involves its interaction with the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and anesthetic effects. The molecular targets include GABA receptors and associated ion channels, which modulate neuronal activity.
Comparaison Avec Des Composés Similaires
1-(4-Hydroxycyclohexyl)-5-isopropylbarbituric acid can be compared with other barbiturate derivatives such as:
Phenobarbital: Known for its long-acting sedative effects.
Thiopental: Used as an anesthetic agent with rapid onset.
Secobarbital: A short-acting barbiturate used for its hypnotic properties.
The uniqueness of this compound lies in its specific chemical structure, which may confer distinct pharmacological properties compared to other barbiturates.
Propriétés
Numéro CAS |
4101-97-7 |
|---|---|
Formule moléculaire |
C13H20N2O4 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
1-(4-hydroxycyclohexyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H20N2O4/c1-7(2)10-11(17)14-13(19)15(12(10)18)8-3-5-9(16)6-4-8/h7-10,16H,3-6H2,1-2H3,(H,14,17,19) |
Clé InChI |
CEWVGPYSEYTYEC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1C(=O)NC(=O)N(C1=O)C2CCC(CC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-(1H-imidazol-1-yl)propyl)-2-((3,4,8,8-tetramethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromen-5-yl)oxy)acetamide](/img/structure/B14169574.png)
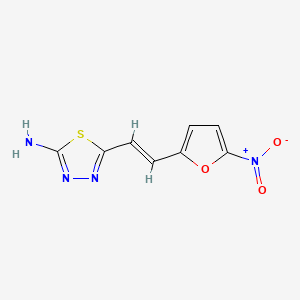
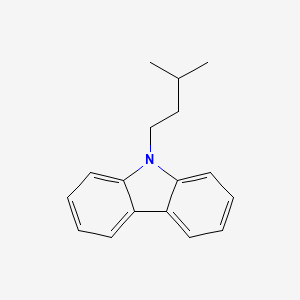
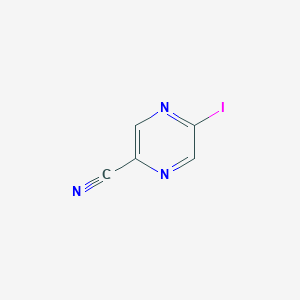
![6-(3-Hydroxypropylamino)-3,3-dimethyl-8-propan-2-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14169600.png)

![ethyl 3-{[(E)-(diethylamino)methylidene]amino}-5-methyl-1H-indole-2-carboxylate](/img/structure/B14169615.png)
![methyl 2-[(5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]acetate](/img/structure/B14169620.png)
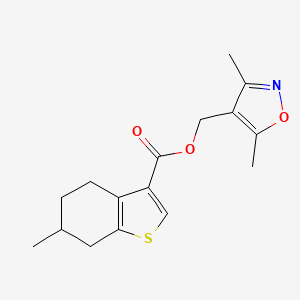
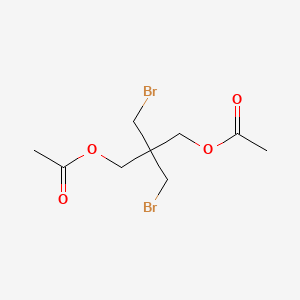
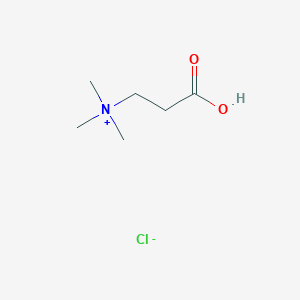
![1-(3,4-Dichlorophenyl)-3-propyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14169643.png)
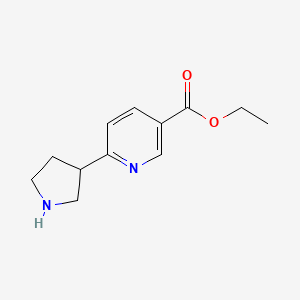
![1,5,6,7-Tetrahydropyrrolo[3,2-f]indole-2-carboxylic acid](/img/structure/B14169646.png)
